Superior Anticonvulsant Potency in Maximal Electroshock (MES) Model vs. Fluorobenzyl Analogs
In a head-to-head evaluation of 18 TMCA amide derivatives for anticonvulsant activity, compound 4 (identified as the target compound (2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) demonstrated the most potent protection in the maximal electroshock (MES) model. It exhibited an ED50 of 12.4 mg/kg, which was the lowest effective dose in the series, outperforming close structural analogs such as compound 9 (N-(4-fluorobenzyl) derivative, ED50 = 28.1 mg/kg) and compound 16 (N-(2-fluorobenzyl) derivative, ED50 = 35.6 mg/kg) [1]. This shows the PMB group confers a >2-fold potency advantage over the 4-fluorobenzyl analog.
| Evidence Dimension | Protection against electrically induced seizures (Anticonvulsant ED50) |
|---|---|
| Target Compound Data | ED50 = 12.4 mg/kg (i.p., mice, MES model) |
| Comparator Or Baseline | Compound 9 (4-Fluorobenzyl analog): ED50 = 28.1 mg/kg; Compound 16 (2-Fluorobenzyl analog): ED50 = 35.6 mg/kg |
| Quantified Difference | At least 2.3-fold more potent than the closest active analog (Compound 9). |
| Conditions | Maximal electroshock seizure (MES) test in mice, intraperitoneal (i.p.) administration, 0.5 h post-injection. |
Why This Matters
For researchers developing antiepileptic leads, this compound requires a significantly lower dose to achieve efficacy, indicating a superior therapeutic index potential compared to its halogenated benzyl counterparts.
- [1] Guan, L. P., Zhao, D. H., Chang, Y., Sun, Z., Quan, Z. S. (2018). Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. Medicinal Chemistry Research, 27, 2474–2482. View Source
